2-Iodo-4-methyl-nicotinonitrile

Description

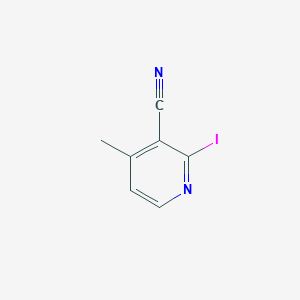

2-Iodo-4-methyl-nicotinonitrile is a halogenated pyridine derivative featuring an iodine atom at the 2-position and a methyl group at the 4-position of the pyridine ring, with a nitrile substituent at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of the iodine atom in cross-coupling reactions and the structural versatility provided by the methyl and nitrile groups.

Properties

Molecular Formula |

C7H5IN2 |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

2-iodo-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5IN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 |

InChI Key |

YVRTWMWYRNAWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-nicotinonitrile typically involves the iodination of 4-methyl-nicotinonitrile. One common method is the reaction of 4-methyl-nicotinonitrile with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-nicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Iodo-4-methyl-nicotinonitrile has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential anticancer and antiviral activities.

Material Science: It is used in the preparation of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-nicotinonitrile in biological systems is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The specific pathways involved depend on the structure of the derivative and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

The following table compares 2-Iodo-4-methyl-nicotinonitrile with key analogs based on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine or amino substituents .

Safety and Handling: Halogenated analogs (e.g., 2-Chloro-4-iodonicotinonitrile) may release toxic gases (e.g., hydrogen iodide) under decomposition, necessitating respiratory protection (P95/P1 respirators) and controlled environments . Amino-substituted derivatives (e.g., 2-Amino-6-methylnicotinonitrile) require full-body chemical suits due to acute inhalation risks .

Applications: Iodo-substituted compounds are prioritized in radiopharmaceuticals and imaging agents due to iodine’s isotopic versatility.

Research Findings and Limitations

Synthetic Challenges: Iodine’s bulkiness in this compound may sterically hinder reactions, requiring optimized catalysts (e.g., Pd-based systems) . Nitrile groups can act as directing groups in C-H activation, but their electron-withdrawing nature may reduce reactivity in nucleophilic substitutions.

Safety Data Gaps: No specific toxicity data exists for this compound. Extrapolations from analogs suggest adherence to halogen-handling protocols (e.g., avoiding drains, using carbon dioxide fire extinguishers) .

Comparative Performance: Thermal Stability: Iodo derivatives generally exhibit lower thermal stability than chloro or amino analogs, necessitating cold storage . Solubility: Methyl groups improve solubility in organic solvents (e.g., DCM, THF) compared to polar amino substituents .

Biological Activity

2-Iodo-4-methyl-nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in research and therapy.

Chemical Structure and Properties

- Molecular Formula : C7H6N2I

- Molecular Weight : 236.04 g/mol

- IUPAC Name : 2-Iodo-4-methylpyridine-3-carbonitrile

The compound features a pyridine ring substituted with an iodine atom and a methyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the iodine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and binding affinity to biological targets.

Biological Activities

-

Antitumor Activity :

- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival.

- For instance, it has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in cancer progression, leading to reduced cell viability in colon and pancreatic cancer cells .

-

Antimicrobial Properties :

- The compound has demonstrated antibacterial activity against several strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens.

- Enzyme Inhibition :

Case Study 1: Antitumor Efficacy

A study conducted on human colon carcinoma cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Data Table: Biological Activities Summary

| Activity Type | Effect | IC50/MIC Values |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | IC50 ~ 15 µM |

| Antimicrobial | Activity against MRSA | MIC ~ 32 µg/mL |

| Enzyme Inhibition | Inhibition of GSK-3β | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.